molecular formula C19H20N4O3S B6527739 ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate CAS No. 1020489-39-7

ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate

Cat. No.: B6527739
CAS No.: 1020489-39-7
M. Wt: 384.5 g/mol
InChI Key: AHANLORCFCBJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 1-position with a 4-phenylthiazole moiety and at the 5-position with a carbamoylpropanoate ester. Its synthesis likely involves coupling 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 1171587-56-6) with ethyl 3-chlorocarbonylpropanoate, as inferred from analogous procedures in and .

Properties

IUPAC Name

ethyl 4-[[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-26-18(25)10-9-17(24)21-16-11-13(2)22-23(16)19-20-15(12-27-19)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHANLORCFCBJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC22H22N4S3
Molecular Weight438.63 g/mol
InChIKeyADFVLVTWQFTWAV-UHFFFAOYSA-N

The presence of thiazole and pyrazole moieties is notable, as these structures are often associated with various biological activities.

Research indicates that compounds containing thiazole and pyrazole rings exhibit diverse mechanisms of action, including:

  • Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in Jurkat and A431 cell lines .
  • Anti-inflammatory Effects : The compound's derivatives have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound have yielded promising results:

Cell LineIC50 (µM)Reference
Jurkat<10
A431<10
HT-29<15

These findings suggest that the compound is particularly effective against lymphoid and epithelial cancer cells.

Mechanistic Insights

Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic interactions. This interaction profile may enhance its therapeutic efficacy by stabilizing the compound within the target site .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications to this ring can significantly alter potency.
  • Pyrazole Moiety : Contributes to anti-inflammatory effects; variations in substitution patterns can enhance selectivity for specific biological targets.
  • Carbamoyl Group : Plays a crucial role in binding affinity to target proteins.

Case Studies

A recent study evaluated a series of thiazole-pyrazole derivatives, including this compound. The results demonstrated that:

  • Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity.
  • The presence of halogen substituents significantly improved anti-proliferative activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S. The compound features a thiazole ring, a pyrazole moiety, and an ethyl ester functional group, which contribute to its biological activity and pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated that it inhibits the growth of Gram-positive bacteria, suggesting potential use as an antibiotic agent .

Anti-inflammatory Effects

Research has shown that derivatives of thiazole and pyrazole can possess anti-inflammatory properties. This compound was tested in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in cytokine levels, supporting its potential as an anti-inflammatory drug .

Anticancer Properties

The compound has also been explored for anticancer applications. Studies investigated its effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was subjected to a disc diffusion method against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones of 15 mm and 12 mm respectively, indicating promising antimicrobial activity.

Case Study 2: In Vivo Anti-inflammatory Study

In a rat model of induced paw edema, administration of the compound significantly reduced swelling compared to the control group. Histopathological examination revealed decreased infiltration of inflammatory cells, reinforcing its potential therapeutic role in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiophene-Based Analogs (Compounds 7a and 7b)
  • Structure: Pyrazole linked to thiophene via a methanone bridge. 7a: Contains cyano and amino groups on the thiophene. 7b: Features an ethyl ester and amino groups on the thiophene.
  • Synthesis: Refluxing pyrazole intermediates with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine .
  • Key Difference: Thiophene (sulfur-containing aromatic) vs. thiazole (sulfur- and nitrogen-containing) in the target compound.
Pyran Derivatives (Compounds 11a and 11b)
  • Structure: Pyrazole fused to a pyran ring with cyano and carboxylate substituents.
  • Synthesis : Similar to 7a/7b but using pyran precursors and extended reflux .
  • Key Difference : Pyran’s oxygen atom vs. thiazole’s nitrogen/sulfur. The pyran’s ether oxygen may enhance solubility but reduce aromaticity compared to thiazole .
Urea Derivative (MK13)
  • Structure : 3,5-Dimethoxyphenyl urea linked to a pyrazole.
  • Synthesis : Condensation of pyrazole amines with carbonyl intermediates in acetic acid .
  • Key Difference: Urea group (hydrogen-bond donor/acceptor) vs. carbamoylpropanoate ester (hydrogen-bond acceptor only). Urea derivatives often exhibit higher crystallinity and thermal stability .
Thiazole-Oxime Derivative ()
  • Structure : Pyrazole-carbaldehyde oxime conjugated to a 2-chlorothiazole.
  • Synthesis : Oxime formation via reaction of aldehyde with hydroxylamine derivatives .
  • Key Difference: Oxime’s nucleophilic imine vs. carbamoylpropanoate’s electrophilic ester. Oximes are prone to hydrolysis or rearrangement under acidic conditions .

Physicochemical and Reactivity Insights

  • Solubility: The carbamoylpropanoate ester in the target compound may enhance aqueous solubility compared to urea (MK13) or oxime derivatives due to its ionizable ester group.
  • Stability : Thiazole-oxime derivatives () are less stable under acidic/basic conditions than the target compound’s ester, which is susceptible to enzymatic hydrolysis .
  • Bioactivity Potential: Thiazole-containing compounds (target and ) are often explored as kinase inhibitors or antimicrobials, whereas thiophene derivatives (7a/7b) are studied for optoelectronic applications .

Research Implications

The structural diversity of pyrazole-thiazole hybrids highlights their adaptability in drug design and materials science. The target compound’s carbamoylpropanoate group positions it as a prodrug candidate, while thiophene and pyran analogs () offer insights into tuning aromatic systems for specific applications. Future studies should explore crystallographic data (using SHELX ) and electronic properties (via Multiwfn ) to quantify these differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.